![molecular formula C14H12N3NaO3 B158726 Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate CAS No. 10142-37-7](/img/structure/B158726.png)
Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate, also known as Orange G, is a synthetic dye that belongs to the azo dye family. It has a bright orange color and is widely used in various industries, including food, cosmetics, and textiles.
Mécanisme D'action
The mechanism of action of Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate is based on its ability to bind to nucleic acids, particularly DNA. The dye has a high affinity for the phosphate groups of DNA and RNA, and it stains these molecules by intercalating between the base pairs. This results in a visible color change that allows for easy visualization of the stained structures.
Effets Biochimiques Et Physiologiques
Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate has no known biochemical or physiological effects on living organisms. It is not metabolized by the body and is excreted unchanged in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate is its high selectivity for nucleic acids. This makes it a valuable tool for researchers studying DNA and RNA. Additionally, the dye is relatively inexpensive and easy to use.
One limitation of Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate is its potential toxicity. The dye has been shown to be mutagenic and carcinogenic in some studies, although the relevance of these findings to human health is unclear. Additionally, the dye can interfere with some biochemical assays, leading to inaccurate results.
Orientations Futures
The future directions for research on Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate include developing new staining techniques that minimize its potential toxicity and investigating its potential as a therapeutic agent. Additionally, researchers are exploring the use of this dye in new applications, such as in the development of biosensors and in the imaging of live cells.
Méthodes De Synthèse
Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate is synthesized by coupling 4-amino-3-methoxyaniline with 3-nitrobenzenediazonium salt, followed by reduction of the resulting diazo compound with sodium sulfite. The final product is obtained by treating the resulting intermediate with sodium hydroxide.
Applications De Recherche Scientifique
Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate is widely used in scientific research as a staining agent for biological samples. It is commonly used in histology and cytology to stain cell nuclei and other cellular structures. It is also used in microbiology to differentiate between different types of bacteria and fungi. Additionally, it is used in immunohistochemistry to detect specific proteins in tissues.
Propriétés
Numéro CAS |
10142-37-7 |
|---|---|
Nom du produit |
Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate |
Formule moléculaire |
C14H12N3NaO3 |
Poids moléculaire |
293.25 g/mol |
Nom IUPAC |
sodium;3-[(4-amino-3-methoxyphenyl)diazenyl]benzoate |
InChI |
InChI=1S/C14H13N3O3.Na/c1-20-13-8-11(5-6-12(13)15)17-16-10-4-2-3-9(7-10)14(18)19;/h2-8H,15H2,1H3,(H,18,19);/q;+1/p-1 |
Clé InChI |
AJDMQIQLQVJZFF-UHFFFAOYSA-M |
SMILES isomérique |
COC1=C(C=CC(=C1)N=NC2=CC=CC(=C2)C(=O)[O-])N.[Na+] |
SMILES |
COC1=C(C=CC(=C1)N=NC2=CC=CC(=C2)C(=O)[O-])N.[Na+] |
SMILES canonique |
COC1=C(C=CC(=C1)N=NC2=CC=CC(=C2)C(=O)[O-])N.[Na+] |
Autres numéros CAS |
10142-37-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



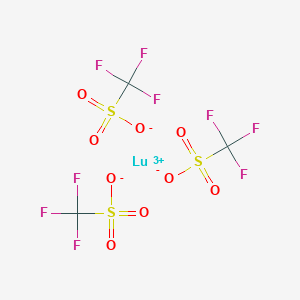
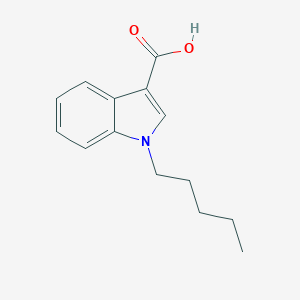
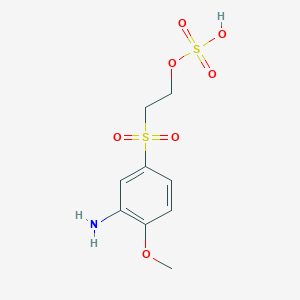
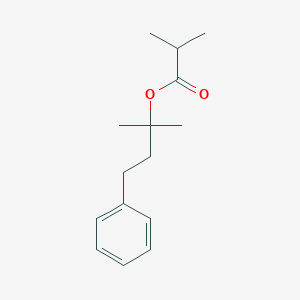
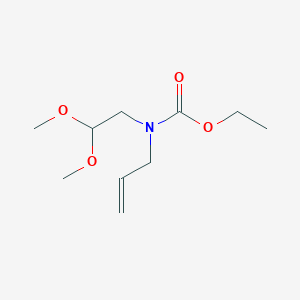
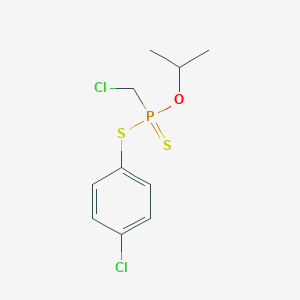
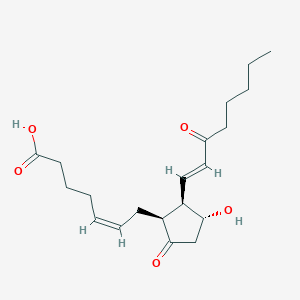
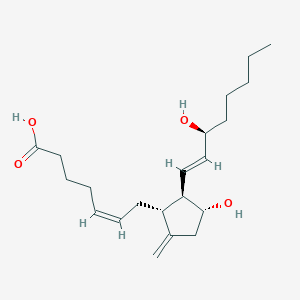

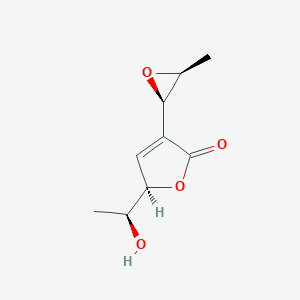
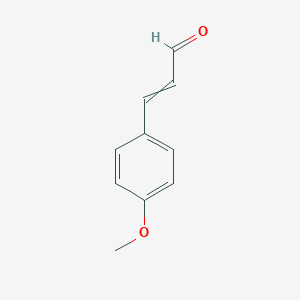
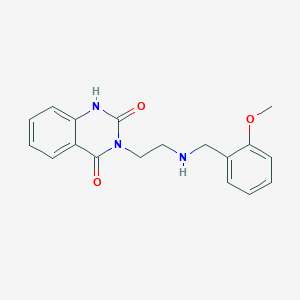
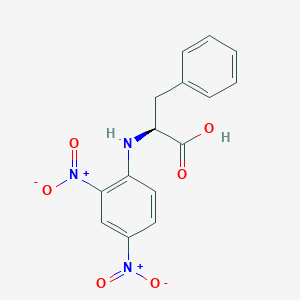
![5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione](/img/structure/B158671.png)